molecular formula C22H26O11 B569431 6-O-p-Hydroxybenzoylaucubin CAS No. 1016987-87-3

6-O-p-Hydroxybenzoylaucubin

Cat. No.: B569431
CAS No.: 1016987-87-3
M. Wt: 466.439
InChI Key: JZWZFNOVWZEQMF-QNAXTHAFSA-N
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Description

6-O-p-Hydroxybenzoylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Bignoniaceae family. This compound is known for its diverse pharmacological properties and potential therapeutic applications. Its chemical formula is C22H26O11, and it has a molecular weight of 466.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Hydroxybenzoylaucubin typically involves the esterification of aucubin with p-hydroxybenzoic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the ester bond. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 6-O-p-Hydroxybenzoylaucubin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides in plant extracts.

    Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

    Medicine: Due to its pharmacological properties, 6-O-p-Hydroxybenzoylaucubin is investigated for its potential therapeutic effects in treating conditions such as inflammation, microbial infections, and oxidative stress-related diseases.

    Industry: The compound is used in the formulation of natural health products and supplements, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of 6-O-p-Hydroxybenzoylaucubin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-O-p-Hydroxybenzoylaucubin is unique due to its specific esterification with p-hydroxybenzoic acid. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.

Properties

IUPAC Name

[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWZFNOVWZEQMF-QNAXTHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What other iridoids were found alongside 6-O-p-hydroxybenzoylaucubin in the Crescentia cujete fruits?

A1: The research paper [] describes the isolation of four new 11-nor-iridoids from Crescentia cujete fruits:

    Q2: How was the structure of this compound determined?

    A2: The researchers used spectroscopic analysis to elucidate the structure of this compound and the other isolated compounds []. While the paper does not delve into specific details for each compound, this type of analysis generally includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide information about the compound's molecular weight, functional groups, and connectivity of atoms, ultimately allowing for the determination of its structure.

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